N'-[(2-hydroxynaphthalen-1-yl)methylidene]pyridine-4-carbohydrazide is a hydrazone compound characterized by its unique structural features and potential biological applications. This compound is synthesized through the condensation reaction between 2-hydroxy-1-naphthaldehyde and pyridine-4-carbohydrazide, resulting in a molecule that exhibits interesting chemical properties and biological activities.
The synthesis of N'-[(2-hydroxynaphthalen-1-yl)methylidene]pyridine-4-carbohydrazide has been documented in various studies, which detail its preparation, characterization, and evaluation of its biological properties. Notably, the characterization methods employed include single crystal X-ray diffraction and various spectroscopic techniques .
This compound falls under the category of Schiff bases, specifically hydrazones, which are formed from the reaction of hydrazines with carbonyl compounds. Schiff bases are known for their diverse applications in medicinal chemistry due to their ability to interact with biological targets.
The synthesis of N'-[(2-hydroxynaphthalen-1-yl)methylidene]pyridine-4-carbohydrazide typically involves the following steps:
In one documented synthesis, a solution containing 0.1722 g (1.0 mmol) of 2-hydroxy-1-naphthaldehyde and 0.1381 g (1.0 mmol) of pyridine-4-carbohydrazide was refluxed for several hours, followed by slow evaporation to yield colorless crystals after a prolonged period .
The molecular structure of N'-[(2-hydroxynaphthalen-1-yl)methylidene]pyridine-4-carbohydrazide features:
Crystallographic data reveal that the compound crystallizes in the orthorhombic space group Pbca, with specific lattice parameters that define its three-dimensional arrangement . The bond lengths and angles provide insights into the electronic environment around the functional groups.
N'-[(2-hydroxynaphthalen-1-yl)methylidene]pyridine-4-carbohydrazide can participate in various chemical reactions typical of hydrazones:
The stability of this compound under different conditions has been assessed through spectroscopic methods, including infrared spectroscopy, which confirms the presence of characteristic functional groups such as C=N stretching .
The mechanism of action for N'-[(2-hydroxynaphthalen-1-yl)methylidene]pyridine-4-carbohydrazide is primarily linked to its interaction with biological macromolecules:
Biological evaluations indicate that this compound exhibits moderate activity against various bacterial strains, making it a candidate for further pharmacological studies .
N'-[(2-hydroxynaphthalen-1-yl)methylidene]pyridine-4-carbohydrazide is typically characterized as:
Key chemical properties include:
Relevant analyses such as thermogravimetric analysis may provide additional insights into thermal stability .
N'-[(2-hydroxynaphthalen-1-yl)methylidene]pyridine-4-carbohydrazide has several potential applications:
The molecular design of N'-[(2-hydroxynaphthalen-1-yl)methylidene]pyridine-4-carbohydrazide leverages the privileged pyridine-4-carbohydrazide (isoniazid) scaffold, an FDA-approved pharmacophore with established bioactivity and favorable drug-likeness properties. This derivative belongs to the Schiff base (hydrazone) class formed through condensation between the carbonyl-containing hydrazide group and aldehydes. The strategic selection of pyridine-4-carbohydrazide as the foundational scaffold capitalizes on several intrinsic advantages: 1) The pyridine ring enhances biochemical potency and metabolic stability through its ability to form diverse non-covalent interactions with biological targets; 2) Approximately 18% of FDA-approved heterocyclic drugs incorporate pyridine or derivatives, underscoring its therapeutic relevance; 3) The hydrazide moiety provides a synthetically accessible handle for structural diversification via Schiff base formation while retaining potential hydrogen-bonding capabilities essential for target binding [1].
Computational analyses reveal that structural modifications at the hydrazide group significantly influence physicochemical properties and bioactivity profiles. Systematic derivatization (exemplified by analogs INH01–INH19) demonstrates that judicious selection of aldehyde components modulates lipophilicity, electronic distribution, and steric bulk. These modifications directly impact drug-likeness parameters, with most derivatives adhering to Lipinski’s Rule of Five and Veber’s Rule, indicating favorable oral bioavailability potential. Key calculated properties include molecular weight (250–400 g/mol), hydrogen bond acceptors (3–5), hydrogen bond donors (1–2), topological polar surface area (60–80 Ų), and rotatable bonds (2–4). The retention of the pyridine nucleus ensures membrane permeability, while the hydrazone linkage (-CH=N-NH-CO-) introduces conformational rigidity that may enhance target selectivity [1].
Table 1: Computationally Predicted Physicochemical and Drug-Likeness Profiles of Representative Derivatives
| Derivative | Molecular Weight (g/mol) | cLogP | H-Bond Acceptors | H-Bond Donors | TPSA (Ų) | Lipinski Violations |
|---|---|---|---|---|---|---|
| Pyridine-4-carbohydrazide (Parent) | 137.14 | -0.84 | 3 | 2 | 55.48 | 0 |
| INH03 | 329.35 | 2.31 | 4 | 2 | 68.78 | 0 |
| INH09 | 363.38 | 2.89 | 5 | 2 | 77.98 | 0 |
| INH14 | 354.36 | 3.12 | 5 | 1 | 68.78 | 0 |
| INH19 | 389.41 | 3.57 | 6 | 1 | 78.13 | 0 |
The synthesis of N'-[(2-hydroxynaphthalen-1-yl)methylidene]pyridine-4-carbohydrazide exemplifies regioselective Schiff base formation between pyridine-4-carbohydrazide and 2-hydroxy-1-naphthaldehyde. This reaction exploits the electrophilicity of the aldehyde carbonyl and the nucleophilicity of the primary amine group on the hydrazide. Standard protocols involve refluxing equimolar quantities of both reactants in anhydrous methanol for 30 minutes to 3 hours, yielding the target compound as crystalline solids with 85–95% efficiency after recrystallization [4] [7]. The reaction’s regioselectivity is governed by:
1) Electronic Effects: The electron-donating hydroxyl group at the ortho position of naphthaldehyde activates the carbonyl toward nucleophilic attack through resonance, increasing electrophilicity.2) Geometric Constraints: The peri interaction in naphthalene ring systems favors planar conformations, facilitating imine bond formation.3) Solvent Influence: Protic solvents (methanol, ethanol) catalyze imine formation and stabilize intermediates via hydrogen bonding.
The structural hallmark of this Schiff base is an intramolecular O─H⋯N hydrogen bond between the naphtholic hydroxyl (O─H) and the imine nitrogen (C=N), confirmed by X-ray crystallography. This six-membered chelate ring enforces molecular planarity and influences electronic delocalization across the naphthalene-imine-hydrazide-pyridine system. Crystallographic data (monoclinic system, space group P21/c) reveal a near-coplanar arrangement between the naphthalene ring system and the pyridine ring, with dihedral angles measuring 2.20(7)° in the protonated form and 9.0(2)° in neutral forms. This planarity enhances π-conjugation, evidenced by bond length alterations: the C7─N1 bond (1.284 Å) displays significant double-bond character, while the adjacent N1─N2 bond (1.372 Å) exhibits partial single-bond nature. The intramolecular hydrogen bond (O─H⋯N) distance measures 2.5519(15) Å with an angle of 145°, contributing to conformational rigidity and chemical stability [4] [7].
Structural hybridization of N'-[(2-hydroxynaphthalen-1-yl)methylidene]pyridine-4-carbohydrazide with pharmacologically active heterocycles represents a strategic approach to enhance bioactivity. This involves incorporating secondary bioactive moieties either via:
1) Direct Heterocyclic Appendages: Modification of the naphthalene ring with electron-donating/withdrawing substituents (e.g., nitro, methoxy) or replacement with other polycyclic systems (e.g., coumarins, quinoline).2) Spiro- or Fused-Ring Construction: Cyclocondensation reactions transforming the hydrazone into novel heterocyclic systems.
A prominent example is the synthesis of β-lactam (azetidinone) hybrids through Staudinger cycloaddition. The Schiff base undergoes ketene-imine cyclization with chloroacetyl chloride in the presence of triethylamine, yielding N-[3-chloro-2-(2-hydroxynaphthalen-1-yl)-4-oxoazetidin-1-yl]pyridine-4-carboxamide. This reaction proceeds efficiently under conventional stirring or ultrasonic irradiation, with sonication reducing reaction times by 60% while improving yields to >85%. The β-lactam ring introduces sp³-hybridized centers and conformational constraints that may enhance target specificity. Biological evaluations indicate these hybrids retain or amplify the central nervous system activities of their Schiff base precursors, with para-nitroaryl derivatives exhibiting notable nootropic activity in murine models [5].
Alternatively, arylpyrimidine-carbohydrazide conjugates demonstrate enhanced antibacterial potency. Incorporating 6-(substitutedphenyl)-2-methylpyrimidine at the hydrazone terminus yields compounds (5a–n) with broad-spectrum activity against Gram-positive (Staphylococcus aureus, MIC: 1.56 μg/mL) and Gram-negative pathogens (Escherichia coli, MIC: 3.12 μg/mL). The antimicrobial enhancement correlates with increased lipophilicity (cLogP +0.8 to +1.2 versus parent) and additional hydrogen-bonding sites from the pyrimidine ring [9].
Table 2: Bioactivity of Hybrid Analogs Derived from N'-[(2-Hydroxynaphthalen-1-yl)methylidene]pyridine-4-carbohydrazide
| Hybrid Class | Representative Structure | Key Structural Features | Biological Activity |
|---|---|---|---|
| β-Lactam | N-[3-Chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl]pyridine-4-carboxamide | Azetidinone ring fused to hydrazone | Nootropic activity (passive avoidance test, mice) |
| Arylpyrimidine | 6-(4-Fluorophenyl)-N'-((E)-(2-hydroxynaphthalen-1-yl)methylene)-2-methylpyrimidine-3-carbohydrazide | Pyrimidine at hydrazide terminus | Antibacterial (S. aureus MIC: 1.56 μg/mL) |
| Furan/Thiophene | (E)-N'-((2-Hydroxynaphthalen-1-yl)methylene)furan-2-carbohydrazide | Heteroaromatic replacement of pyridine | Precursor for anticancer metal complexes |
N'-[(2-hydroxynaphthalen-1-yl)methylidene]pyridine-4-carbohydrazide (denoted as H₂L) functions as a versatile tridentate O,N,O-donor ligand for transition metals, forming complexes with augmented therapeutic potential. The deprotonated enol form (keto-enol tautomerism) coordinates via: 1) naphtholate oxygen; 2) imine nitrogen; 3) carbonyl oxygen or pyridyl nitrogen. Copper(II) complexes exhibit particular promise in oncology due to copper’s biological relevance and redox activity.
Synthesis of mixed-ligand copper(II) complexes involves reacting copper salts (Cu(NO₃)₂, CuCl₂, CuBr₂) with H₂L and pyridine (secondary ligand) in 1:1:1 molar ratios in methanol. The general formula [Cu(HL)(pyridine)X] (where X = NO₃⁻, Cl⁻, Br⁻) encompasses five structurally characterized complexes. Single-crystal X-ray analyses confirm square-pyramidal geometry with basal coordination by the hydrazone (O,N,O) and pyridine nitrogen, and apical occupation by X⁻. Complex stability stems from extensive hydrogen-bonding networks and π–π stacking between naphthalene/pyridine rings [8].
These complexes demonstrate potent anti-lung cancer activity against cisplatin-resistant cell lines (A549/DDP). Complex 4 ([Cu(HL⁴)(pyridine)Br] incorporating the furancarbohydrazide ligand) exhibits superior cytotoxicity (IC₅₀: 4.7 ± 0.3 μM against A549; 6.2 ± 0.4 μM against A549/DDP) versus cisplatin (IC₅₀: 8.9 ± 0.5 μM and 28.4 ± 1.2 μM, respectively). Mechanistic studies reveal:
1) Reactive Oxygen Species Accumulation: 2.3-fold increase in intracellular ROS triggering mitochondrial apoptosis.2) Mitochondrial Membrane Potential Collapse: JC-1 assay shows 68.7% depolarization at 10 μM concentration.3) Cell Cycle Arrest: G2/M phase blockade (42.1% vs. 18.7% in controls) via cyclin B1 downregulation.4) 3D Spheroid Penetration: 78% reduction in tumor spheroid volume after 96-hour exposure.
The structure-activity relationship indicates that copper complexation amplifies the parent ligand's bioactivity by 8–12-fold. The secondary ligand (pyridine) enhances cellular uptake and DNA affinity, while the hydrazone component dictates redox modulation. Complex stability and lipophilicity follow the order Br⁻ > Cl⁻ > NO₃⁻, correlating with their cytotoxic potency [8].
Table 3: Anticancer Activities of Copper(II) Complexes of N'-[(2-Hydroxynaphthalen-1-yl)methylidene]pyridine-4-carbohydrazide Analogs
| Complex | Ligand (H₂L) | Formula | IC₅₀ (μM) A549 | IC₅₀ (μM) A549/DDP | Apoptosis Induction (%) |
|---|---|---|---|---|---|
| 1 | Acetylhydrazide | [Cu(HL¹)(pyridine)NO₃] | 12.3 ± 0.8 | 18.9 ± 1.1 | 24.7 ± 1.8 |
| 2 | Cyclopropanecarbohydrazide | [Cu(HL²)(pyridine)Cl] | 8.5 ± 0.6 | 14.2 ± 0.9 | 37.2 ± 2.4 |
| 3 | Pivalohydrazide | [Cu(HL³)(pyridine)Br] | 7.1 ± 0.5 | 11.3 ± 0.7 | 42.6 ± 3.1 |
| 4 | Furan-2-carbohydrazide | [Cu(HL⁴)(pyridine)Br] | 4.7 ± 0.3 | 6.2 ± 0.4 | 68.9 ± 4.2 |
| 5 | Thiophene-2-carbohydrazide | [Cu(L⁵)(pyridine)] | 6.9 ± 0.5 | 9.8 ± 0.6 | 51.3 ± 3.7 |
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 27973-72-4
CAS No.: 948557-12-8